molecular formula C14H10F2O2 B1471012 2,3-Difluoro-4-phenylmethoxybenzaldehyde CAS No. 947279-29-0

2,3-Difluoro-4-phenylmethoxybenzaldehyde

Cat. No.: B1471012
CAS No.: 947279-29-0
M. Wt: 248.22 g/mol
InChI Key: IKVASPPFJIREDB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-difluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVASPPFJIREDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268090
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947279-29-0
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947279-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluorobenzaldehyde with benzyl alcohol under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-phenylmethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps to ensure the compound meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-phenylmethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2,3-Difluoro-4-phenylmethoxybenzaldehyde is utilized as a key reagent in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for producing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts aldehyde to carboxylic acid or alcoholsHydrogen peroxide
Reduction Reduces to corresponding alcohols or aminesLithium aluminum hydride
Nucleophilic Substitution Replacement of the phenylmethoxy group by other nucleophilesVarious nucleophiles

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential as an antibacterial and antifungal agent. Its derivatives have shown significant inhibition against various microbial strains.

Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Material Science

Use in Advanced Materials
The compound has applications in the development of advanced materials, particularly in the formulation of polymers and hydrogels. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities such as biocompatibility and controlled release.

Table 2: Material Applications of this compound

Application TypeDescription
Hydrogels Used in biomedical applications for drug delivery systems
Polymers Enhances properties like flexibility and strength in polymer matrices

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-phenylmethoxybenzaldehyde is unique due to its specific arrangement of fluorine atoms and the formyl group on a benzyloxybenzene framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

Overview

2,3-Difluoro-4-phenylmethoxybenzaldehyde (DFPMB) is a fluorinated aromatic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol. Its unique structure, characterized by the presence of two fluorine atoms and a phenylmethoxy group, suggests potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with DFPMB, supported by relevant research findings and case studies.

DFPMB can be synthesized through several methods, primarily involving the reaction of 2,3-difluorobenzaldehyde with benzyl alcohol under controlled conditions. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable intermediate in organic synthesis.

The biological activity of DFPMB is hypothesized to involve interactions with specific molecular targets within microbial cells. The formyl group in DFPMB can participate in nucleophilic attacks, while the fluorine atoms may enhance lipophilicity and cellular penetration, facilitating interaction with biological membranes . The exact mechanism remains to be fully elucidated through further studies.

Case Studies and Research Findings

StudyFindings
McGuire et al. (2014)Investigated the biological interactions of fluorinated compounds in environmental samples; suggested potential for bioaccumulation and toxicity .
PMC6268079Highlighted the antitubercular activities of related compounds; indicated structural modifications could enhance biological efficacy .
Patent CN107072993BDiscussed DFPMB's role as an inhibitor of sodium-dependent phosphate transporters; proposed therapeutic applications in metabolic disorders .

Safety and Toxicity

Preliminary assessments suggest that DFPMB has a favorable safety profile; however, detailed toxicological studies are necessary to confirm its safety for therapeutic use. The absence of significant cytotoxic effects in preliminary assays indicates its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.